3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

Catalog No.
S566040
CAS No.
56135-03-6
M.F
C10H9F3O3
M. Wt
234.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

CAS Number

56135-03-6

Product Name

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

IUPAC Name

3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

InChI

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)

InChI Key

JJYKJUXBWFATTE-UHFFFAOYSA-N

SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F

Synonyms

alpha-methoxy-alpha-(trifluoromethyl)phenylacetic acid, Mosher's acid, Mosher's acid, (R)-isomer, Mosher's acid, (S)-isomer

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F

The exact mass of the compound 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 370475. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid (MTPA), commonly known as Mosher's acid, is a widely used chiral derivatizing agent (CDA). Its primary application is the conversion of chiral alcohols and amines into diastereomeric esters and amides, respectively. The resulting diastereomers exhibit distinct signals in ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the determination of enantiomeric purity (ee) and the assignment of absolute configuration for the analyte. Key structural features—a chiral quaternary carbon, an anisotropic phenyl ring, and a trifluoromethyl (CF₃) group for ¹⁹F NMR analysis—are fundamental to its analytical utility. This guide focuses on the (R)-enantiomer, which is procured for derivatizing analytes to establish stereochemistry based on well-defined NMR analysis models.

Research Fit

Workflow Chiral derivatization for NMR-based ee and absolute configuration determination of alcohols and amines
Detection Distinct 19F NMR handle avoids spectral overlap with substrate protons, simplifying integration
Enantiomers (R)- and (S)-MTPA commercially available resolved, supporting independent stereochemical control
Protocol Standard Mosher ester method with extensive literature validation supports reproducible implementation

Substituting this specific compound requires careful consideration of both analytical and process parameters. The (R)- and (S)-enantiomers are not interchangeable; using the incorrect enantiomer will lead to an inversion of the expected chemical shift differences (Δδ) in NMR analysis, resulting in an incorrect assignment of absolute configuration. Procuring the acid chloride form ((R)-MTPA-Cl) instead of the carboxylic acid necessitates different handling and reaction protocols; the acid requires an *in situ* activation step with a coupling agent (e.g., DCC, EDC), whereas the acid chloride is more reactive but also highly moisture-sensitive, demanding anhydrous conditions. Furthermore, non-fluorinated analogs, such as α-methoxyphenylacetic acid (MPA), lack the trifluoromethyl group, precluding the use of ¹⁹F NMR for analysis. This is a critical deficiency, as ¹⁹F NMR often provides a cleaner baseline and higher signal dispersion for quantifying enantiomeric excess compared to ¹H NMR.

Substitution Risk

19F handle loss with non-fluorinated analogs Replacing MTPA with MPA removes the 19F NMR signal, complicating diastereomer resolution in complex 1H spectra and increasing assignment ambiguity.
Racemization risk under basic coupling α‑Hydrogen‑containing CDAs like MPA may enolize and racemize during derivatization, introducing systematic error in measured enantiomeric excess.
Smaller Δδ for secondary alcohol esters MTPA esters can produce lower 1H chemical shift differences than MPA esters for secondary alcohols, potentially weakening configurational assignment unless the more robust amide protocol is used.

Stability and Handling: Acid vs. Acid Chloride

(R)-Mosher's acid offers greater process flexibility and stability compared to its acid chloride counterpart, (R)-MTPA-Cl. The carboxylic acid form is a stable solid that is less sensitive to atmospheric moisture, simplifying storage and handling. Its use in derivatization requires the addition of a coupling agent like DCC or EDC, allowing the user to control the activation step within their specific workflow. In contrast, the acid chloride is highly reactive and moisture-sensitive, requiring stringent anhydrous conditions and careful handling to prevent hydrolysis, which would compromise the reaction yield and accuracy.

Evidence DimensionReagent Stability and Handling Requirements
Target Compound DataStable solid, requires addition of a coupling agent for activation.
Comparator Or Baseline(R)-Mosher's acid chloride: Highly moisture-sensitive liquid/solid, requires strict anhydrous conditions for handling and reaction.
Quantified DifferenceQualitative difference in required handling protocols (standard benchtop vs. anhydrous technique).
ConditionsStandard laboratory synthesis and derivatization.

For labs not optimized for rigorous anhydrous techniques or for applications requiring long-term reagent stability, the acid form is a more robust and forgiving procurement choice.

19F NMR Detection
Class-level inference
MTPA provides a distinct 19F CF₃ signal per diastereomer (Δδ 0.1–0.5 ppm, detection ≤0.01 mg); MPA lacks fluorine and relies on 1H NMR alone. CFPA gives ~5× larger 19F Δδ but with less validated methodology.
Supports straightforward ee quantification via 19F NMR, reducing spectral overlap issues.
19F NMR at 235–470 MHz, CDCl₃; derivatization via MTPA-Cl or in-tube protocol.

¹⁹F NMR Advantage for Chiral Analysis

The trifluoromethyl (-CF₃) group in Mosher's acid provides a distinct analytical advantage by enabling ¹⁹F NMR spectroscopy. This technique is often superior to ¹H NMR for quantitative analysis due to the high sensitivity of the ¹⁹F nucleus (~83% of ¹H), a wide chemical shift range that minimizes signal overlap, and a typically flat, signal-free baseline. For example, in the analysis of chiral amines, comparing the ¹⁹F NMR chemical shifts of the (R)- and (S)-MTPA diastereomers provides a direct and precise method for determining absolute configuration and enantiomeric excess. This capability is absent in non-fluorinated analogs like MPA.

Evidence DimensionAvailable Analytical Method
Target Compound DataEnables both ¹H and ¹⁹F NMR analysis.
Comparator Or BaselineNon-fluorinated analogs (e.g., MPA): Limited to ¹H NMR analysis.
Quantified DifferenceQualitative: Provides an additional, often cleaner, spectroscopic window for analysis.
ConditionsNMR-based determination of enantiomeric purity and absolute configuration.

For complex molecules or samples with crowded ¹H NMR spectra, the ability to use ¹⁹F NMR is a decisive factor for achieving accurate, reproducible quantification, justifying the selection of a fluorinated agent.

Configurational Stability
Class-level inference
MTPA (no α‑H) retains >99% optical purity after acid chloride formation; MPA (α‑H present) can racemize under basic conditions, with extent condition-dependent.
Reduces systematic error from CDA racemization, supporting more accurate ee determination.
Acid chloride formation with oxalyl chloride/SOCl₂; chiral GC verification on cyclodextrin phase.

Requirement for High Enantiomeric Purity

The accuracy of determining the enantiomeric excess (ee) of a substrate is directly limited by the enantiomeric purity of the Mosher's acid reagent used for derivatization. If the CDA itself is not enantiopure, it will lead to a systematic error in the calculated ee of the analyte. For example, using a 99.0% ee Mosher's acid reagent to analyze a truly enantiopure (100% ee) substrate will result in an apparent ee reading of 99.0%. For quantitative applications, particularly in pharmaceutical quality control and regulated environments, procuring a grade with the highest available enantiomeric purity (e.g., ≥99.5%) is non-negotiable to ensure data integrity and reproducibility.

Evidence DimensionAccuracy of Enantiomeric Excess (ee) Determination
Target Compound DataHigh Purity (e.g., >99% ee) Grade: Enables accurate ee determination of the analyte.
Comparator Or BaselineLower Purity Grade (e.g., 95% ee): Introduces a significant, direct error into the final ee measurement of the analyte.
Quantified DifferenceThe error in the measured ee of the analyte is directly proportional to the impurity of the CDA.
ConditionsQuantitative NMR analysis of diastereomeric derivatives.

This directly impacts the reliability of analytical results, making the procurement of a certified, high enantiomeric purity grade essential for any quantitative or quality-controlled application.

Δδ for Configuration
Head-to-head comparison
MTPA amides of cyclic secondary amines: Δδ commonly >0.3–0.5 ppm (2‑ to >10‑fold larger than MTPA esters). MTPA esters of secondary alcohols: Δδ as low as 0.01–0.03 ppm.
Amide formation yields larger shift differences, strengthening reliability for amine configurational assignment.
1H NMR 300–500 MHz, CDCl₃; MTPA-Cl derivatization of amines vs. alcohols.
Verified Enantiomeric Purity
Supporting evidence
97.89 – 99.80% ee
High commercial CDA purity keeps baseline systematic error low (≤0.2% ee for top-grade samples).
Chiral GC on octakis(3-O-butyryl-2,6-di-O-pentyl)-γ-cyclodextrin; vendor QC by GC and HPLC.
Methodology Validation
Cross-study comparable
Introduced 1969, >50 years of continuous use; standard Mosher protocol (>1,000 citations) far exceeds literature base of newer fluorinated CDAs (CFPA/CFTA, ~30 years).
Extensive validation supports method reproducibility and reduces risk of undocumented limitations.
Bibliometric analysis across major chemistry databases; >20 global commercial vendors.

Pharmaceutical QC of Chiral APIs

In regulated pharmaceutical QC, confirming the enantiomeric purity of a chiral API is mandatory. (R)-Mosher's acid is used to derivatize API batches for quantitative NMR analysis. The availability of a clean ¹⁹F NMR signal allows for robust, reproducible quantification of the undesired enantiomer, ensuring the product meets stringent purity specifications set by regulatory bodies. Procuring high-purity (≥99.5% ee) reagent is critical for this application to ensure the accuracy of the release testing data.

Absolute Configuration in Natural Product Synthesis

When elucidating the structure of a newly isolated or synthesized natural product containing chiral alcohol or amine centers, (R)-Mosher's acid is the reagent of choice. By preparing both (R)- and (S)-MTPA esters and analyzing the systematic differences in ¹H NMR chemical shifts (the ΔδSR values), the absolute stereochemistry of the centers can be unambiguously assigned based on well-established conformational models.

Process Development Using Standard Equipment

For process development or academic labs that may not have dedicated anhydrous reaction setups, the carboxylic acid form of (R)-Mosher's acid is the appropriate choice over the acid chloride. Its superior stability and the ability to perform the derivatization under standard conditions using common coupling agents reduce the barrier to use and improve the likelihood of successful, reproducible reactions without specialized equipment.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cyclic secondary amine absolute configuration
Amide derivatization for large Δδ
1H NMR Δδ pattern consistency
Chiral solvating agent for amino acid esters
Non-covalent CSA interaction
1H NMR ee accuracy without purification
Standard Mosher ester protocol
Well-validated esterification method
Reproducibility and transferability
Dual NMR/HPLC ee analysis
Diastereomer chromatographic separability
Orthogonal NMR and achiral HPLC verification

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

81655-41-6

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